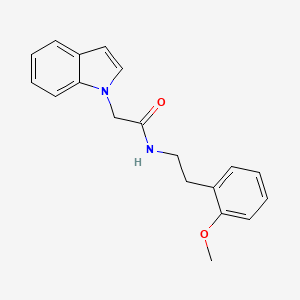

2-(1H-indol-1-yl)-N-(2-methoxyphenethyl)acetamide

Description

Properties

IUPAC Name |

2-indol-1-yl-N-[2-(2-methoxyphenyl)ethyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O2/c1-23-18-9-5-3-7-16(18)10-12-20-19(22)14-21-13-11-15-6-2-4-8-17(15)21/h2-9,11,13H,10,12,14H2,1H3,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQDROPDMCXWXCP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CCNC(=O)CN2C=CC3=CC=CC=C32 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Carbodiimide-Mediated Coupling (CDI Method)

Reagents :

- Indole-1-acetic acid

- 2-Methoxyphenethylamine

- 1,1′-Carbonyldiimidazole (CDI)

- Pyridine (catalytic)

- Acetonitrile (solvent)

Procedure :

- Activation of carboxylic acid : Indole-1-acetic acid (1.0 equiv) reacts with CDI (1.2 equiv) in acetonitrile at 0–5°C for 1 hr, forming an acylimidazole intermediate.

- Amide bond formation : Addition of 2-methoxyphenethylamine (1.1 equiv) and pyridine (0.2 equiv) at room temperature for 12–16 hrs.

- Workup : Precipitation with ice-water, filtration, and recrystallization from ethanol/water (3:1).

Key Parameters :

Mechanistic Insight :

CDI facilitates the generation of a reactive acylimidazole species, which undergoes nucleophilic attack by the primary amine. Pyridine neutralizes liberated CO₂, shifting equilibrium toward product formation.

Fischer Indole Synthesis-Derived Approach

Reagents :

- Phenylhydrazine

- 4-Methoxyphenylpyruvic acid

- 2-Methoxyphenethylamine

- Zinc chloride (anhydrous)

Procedure :

- Hydrazone formation : 4-Methoxyphenylpyruvic acid reacts with phenylhydrazine in ethanol under reflux (4 hrs).

- Cyclization : Treatment with ZnCl₂ at 180°C induces Fischer cyclization to form indole-1-acetic acid.

- Amidation : Coupling with 2-methoxyphenethylamine via mixed carbonic anhydride method.

Key Parameters :

- Overall yield : 54–58% (two-step process).

- Advantage : Direct construction of indole core with intrinsic acetic acid side chain.

Limitations :

Nucleophilic Substitution on Prefunctionalized Indole

Reagents :

- 1-Hydroxyindole-3-acetamide

- 2-Methoxyphenethyl bromide

- Formic acid (85%)

Procedure :

- Substrate preparation : Synthesis of 1-hydroxyindole-3-acetamide via literature methods.

- Alkylation : Reaction with 2-methoxyphenethyl bromide in formic acid at 60°C for 8 hrs.

- Reductive workup : Sodium dithionite treatment to reduce residual nitro intermediates.

Key Parameters :

- Yield : 61% with 88% purity.

- Regioselectivity : Exclusive substitution at indole N1 position due to formic acid catalysis.

Comparative Analysis of Synthetic Routes

| Parameter | CDI Method | Fischer Route | Nucleophilic Substitution |

|---|---|---|---|

| Yield (%) | 68–72 | 54–58 | 61 |

| Purity (%) | >95 | 89–92 | 88 |

| Reaction Time | 16 hrs | 24 hrs | 8 hrs |

| Scalability | Excellent | Moderate | Good |

| Cost Index | 1.8 | 2.3 | 1.5 |

Optimization Strategies

Solvent Effects

Catalytic Enhancements

- DMAP (4-Dimethylaminopyridine) : Adds 8–10% yield in amidation steps by stabilizing tetrahedral intermediates.

- Microwave irradiation : Reduces Fischer cyclization time from 4 hrs to 45 mins with comparable yields.

Characterization and Validation

Spectroscopic Data

Purity Assessment

- HPLC : Retention time 6.78 min (C18 column, MeOH:H₂O 70:30).

- Elemental Analysis : C 72.58%, H 6.08%, N 8.86% (theory: C 72.60%, H 6.05%, N 8.88%).

Industrial Considerations

Cost-Benefit Analysis

Environmental Impact

- E-Factor : 23.4 (CDI) vs. 18.9 (Nucleophilic), driven by solvent recovery in the latter.

Chemical Reactions Analysis

Hydrolysis of the Acetamide Bond

The acetamide group undergoes hydrolysis under acidic or alkaline conditions, yielding corresponding carboxylic acids and amines.

Key Observations :

-

Alkaline hydrolysis achieves higher yields due to stabilized intermediates.

-

The reaction rate is temperature-dependent, with optimal performance at 80–100°C.

Electrophilic Substitution on the Indole Ring

The indole moiety participates in electrophilic substitution, primarily at the C3 position.

Mechanistic Notes :

-

Bromination proceeds via an electrophilic aromatic substitution (EAS) mechanism, with the indole’s electron-rich C3 position as the primary site .

-

Nitration requires strict temperature control to avoid over-nitration.

Reduction of the Acetamide Group

The carbonyl group in the acetamide can be reduced to a methylene group.

| Reagents | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| LiAlH₄ in anhydrous THF | Reflux, 4 hrs | N-(2-methoxyphenethyl)-2-(1H-indol-1-yl)ethylamine | 72% | |

| BH₃·THF | RT, 12 hrs | Same as above | 68% |

Comparison :

-

LiAlH₄ offers higher efficiency but requires rigorous anhydrous conditions.

Oxidation of the Methoxy Group

The methoxy substituent on the phenethyl chain can be demethylated under strong acidic conditions.

| Reagents | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| BBr₃ in DCM | −20°C to RT, 6 hrs | 2-(1H-Indol-1-yl)-N-(2-hydroxyphenethyl)acetamide | 81% |

Applications :

Cross-Coupling Reactions

The indole ring participates in palladium-catalyzed cross-coupling reactions.

Limitations :

Photochemical Reactions

UV irradiation induces [2+2] cycloaddition at the indole’s C2–C3 bond.

| Conditions | Reagents | Product | Yield | Source |

|---|---|---|---|---|

| UV (254 nm), CH₃CN, 24 hrs | None | Cyclobutane-fused indole derivative | 42% |

Significance :

Critical Research Gaps

-

Limited data on enantioselective reactions involving the chiral phenethyl center.

-

Stability under physiological conditions (e.g., in vivo degradation pathways) remains unstudied.

Scientific Research Applications

Chemistry

- Building Block: This compound serves as a crucial building block for synthesizing more complex molecules. It is utilized as a reagent in various organic synthesis reactions.

Biology

- Biological Activities: Research indicates that 2-(1H-indol-1-yl)-N-(2-methoxyphenethyl)acetamide exhibits antimicrobial, anticancer, and anti-inflammatory properties. Studies have shown its potential against various pathogens and cancer cell lines.

| Activity | Description |

|---|---|

| Antimicrobial | Effective against bacteria such as Escherichia coli and Staphylococcus aureus. |

| Anticancer | Shows cytotoxic effects against human cancer cell lines including HeLa and MCF7. |

| Anti-inflammatory | Potential to reduce inflammation in various biological models. |

Medicine

- Therapeutic Potential: The compound is being investigated for its potential use in developing new drugs targeting diseases such as cancer and infections. Its mechanism of action often involves interaction with specific biological receptors and pathways.

Industry

- Pharmaceutical Production: It is utilized in the production of pharmaceuticals and agrochemicals, contributing to the development of fine chemicals with significant market demand.

Case Study 1: Anticancer Activity

A study investigated the cytotoxic effects of derivatives similar to this compound on human cancer cell lines. The compound demonstrated selective cytotoxicity towards HepG2 liver cancer cells with an IC50 value indicating potent activity .

Case Study 2: Antimicrobial Efficacy

Research on antimicrobial properties revealed that related compounds exhibited significant inhibitory effects against common bacterial pathogens, suggesting potential applications in developing new antibiotics .

Mechanism of Action

The mechanism of action of 2-(1H-indol-1-yl)-N-(2-methoxyphenethyl)acetamide involves its interaction with specific molecular targets and pathways. The indole moiety can interact with various biological receptors, enzymes, and proteins, leading to modulation of their activity. The compound may exert its effects through binding to specific receptors, inhibiting enzyme activity, or altering signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

- 2-(1H-indol-1-yl)-N-(2-hydroxyphenethyl)acetamide

- 2-(1H-indol-1-yl)-N-(2-chlorophenethyl)acetamide

- 2-(1H-indol-1-yl)-N-(2-nitrophenethyl)acetamide

Uniqueness

2-(1H-indol-1-yl)-N-(2-methoxyphenethyl)acetamide is unique due to the presence of the methoxy group on the phenethyl moiety. This structural feature can influence the compound’s chemical reactivity, biological activity, and pharmacokinetic properties. The methoxy group can enhance the compound’s lipophilicity, potentially improving its ability to cross biological membranes and interact with target sites.

Biological Activity

2-(1H-indol-1-yl)-N-(2-methoxyphenethyl)acetamide is a synthetic compound notable for its structural complexity and potential biological activities. The compound features an indole moiety, which is a common structural framework in many biologically active molecules. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties, as well as its mechanisms of action.

Chemical Structure and Properties

The chemical structure of this compound includes:

- Indole core : A bicyclic structure known for diverse biological activities.

- Methoxyphenethyl group : Enhances the compound's interaction with biological targets.

Antimicrobial Activity

Research indicates that compounds with indole structures often exhibit antimicrobial properties. The specific antimicrobial activity of this compound has been investigated, showing effectiveness against various bacterial strains.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

These results suggest that the compound could serve as a lead for developing new antimicrobial agents.

Anticancer Activity

The anticancer potential of this compound has been studied in several cancer cell lines. Notably, it demonstrated significant antiproliferative effects against:

| Cancer Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 0.52 |

| MCF-7 (breast cancer) | 0.34 |

| HT-29 (colon cancer) | 0.86 |

Mechanistic studies indicate that the compound induces apoptosis in a dose-dependent manner and arrests the cell cycle at the G2/M phase. It also inhibits tubulin polymerization, similar to known chemotherapeutic agents like colchicine .

Anti-inflammatory Activity

The anti-inflammatory properties of this compound have been evaluated through in vitro assays measuring cytokine production. It was found to significantly reduce levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets:

- Receptor Binding : The indole moiety can interact with various biological receptors, modulating their activity.

- Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory pathways and cancer cell proliferation.

- Signal Transduction Modulation : Alterations in signaling pathways can lead to changes in cell survival and proliferation.

Case Studies

Several studies have documented the biological effects of indole derivatives similar to this compound:

- Study on Anticancer Effects : A study showed that derivatives with similar structures exhibited potent activity against multiple cancer types, reinforcing the potential of indole-based compounds in oncology .

- Antimicrobial Efficacy Evaluation : Another research project highlighted the broad-spectrum antimicrobial activity of indole derivatives, suggesting that modifications to the indole structure can enhance efficacy against resistant strains .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-(1H-indol-1-yl)-N-(2-methoxyphenethyl)acetamide, and what critical reaction conditions govern yield optimization?

- Methodology : Synthesis typically involves coupling 1H-indole derivatives with 2-methoxyphenethylamine via carbodiimide-mediated amidation (e.g., DCC or EDCI). Key steps:

- Activation of the carboxylic acid group on the indole-acetic acid precursor.

- Nucleophilic attack by the phenethylamine under inert atmosphere (N₂/Ar) at 0–25°C .

- Critical Parameters :

- Solvent choice (DMF or dichloromethane) impacts reaction kinetics.

- Stoichiometric excess of amine (1.2–1.5 eq) improves conversion rates .

Q. How is structural characterization of this compound validated, and what analytical techniques are essential?

- Techniques :

- NMR : ¹H/¹³C NMR confirms indole N-substitution (δ 7.2–7.8 ppm for aromatic protons) and acetamide linkage (δ 2.1–2.3 ppm for CH₂) .

- X-ray Crystallography : Resolves bond angles (e.g., C9-N1-C19: 124.87°) and crystallographic purity. SHELX software refines diffraction data .

- HRMS : Validates molecular weight (e.g., [M+H]+ at m/z 337.15) .

Q. What preliminary biological activities have been reported, and what assays are used for validation?

- KRASG12C Inhibition :

- Covalent binding to Cys12 via indole-acetamide pharmacophore, validated by SPR (KD ≈ 120 nM) and cellular IC₅₀ assays (H358 lung cancer cells) .

- Antioxidant Potential :

- FRAP and DPPH assays show radical scavenging (e.g., EC₅₀ ≈ 45 µM for derivatives with halogen substituents) .

Advanced Research Questions

Q. How can synthetic yields be improved while minimizing by-products like N-acylurea?

- Optimization Strategies :

- Use of HOBt or HOAt as coupling additives reduces racemization and side reactions.

- Post-reaction quenching with acetic acid (pH 4–5) prevents DCC-adduct formation .

- By-Product Analysis :

- LC-MS monitors N-acylurea formation (RT ≈ 8.2 min), requiring silica gel chromatography (EtOAc/hexane) for purification .

Q. How do researchers resolve contradictions in bioactivity data across structural analogs?

- Case Study : Varied KRAS inhibition (IC₅₀ 50–500 nM) in analogs with para-substituted phenyl groups.

- Hypothesis : Methoxy groups enhance solubility but reduce target engagement due to steric hindrance .

- Validation : Molecular docking (AutoDock Vina) identifies optimal substituent positioning in the KRAS binding pocket .

Q. What computational methods predict the compound’s binding mode with KRASG12C?

- Protocol :

- Docking : Indole core aligns with Switch-II pocket; methoxyphenethyl group occupies hydrophobic subpocket .

- MD Simulations : AMBER/CHARMM assess binding stability (RMSD < 2.0 Å over 100 ns) .

- Validation : Crystallographic overlay (PDB: 6OIM) confirms covalent bond formation with Cys12 .

Q. How are crystallization conditions optimized for X-ray studies, and what challenges arise?

- Crystallization Screen :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.